molecular formula C12H16O4 B139253 4-(3,4-Dimethoxyphenyl)butanoic acid CAS No. 13575-74-1

4-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B139253
CAS No.: 13575-74-1
M. Wt: 224.25 g/mol
InChI Key: IDQKCIAJGRMMNC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid group attached to a 3,4-dimethoxyphenyl ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound is classified as an eye irritant under the GHS classification . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes and receptors, depending on their specific structure and functional groups.

Mode of Action

As a phenylpropanoic acid derivative , it may interact with its targets through various mechanisms, such as competitive inhibition or allosteric modulation. The presence of the dimethoxyphenyl group could influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Phenylpropanoic acids are often involved in a wide range of biological processes, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The compound’s molecular weight (22425300), boiling point (210ºC at 6 torr), and melting point (62-63ºC) suggest that it may have favorable bioavailability .

Result of Action

As a phenylpropanoic acid derivative , it may exert a variety of effects depending on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethoxyphenyl)butanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

4-(3,4-Dimethoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with histone deacetylases (HDACs), where this compound acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and transcriptional activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In HT-29 colorectal cancer cells, this compound has been shown to influence apoptosis and proliferation . Additionally, it affects histone deacetylase activity, which can lead to changes in gene expression and cellular metabolism. By modulating these pathways, this compound can alter cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to histone deacetylases, inhibiting their activity and leading to increased acetylation of histones . This change in acetylation status can result in the activation or repression of specific genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and alter the levels of metabolites within cells. The compound’s role in metabolic pathways underscores its potential impact on cellular energy balance and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, highlighting the importance of understanding its transport dynamics.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)butanoic acid involves the Friedel-Crafts acylation reaction. In this method, this compound is synthesized by reacting 3,4-dimethoxybenzene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

4-(3,4-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid group and the 3,4-dimethoxyphenyl ring. These features contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQKCIAJGRMMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314571
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-74-1
Record name 13575-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dimethoxyphenyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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